![molecular formula C10H19NO B1507744 Trans-4-(cyclopropylmethoxy)cyclohexanamine CAS No. 919799-80-7](/img/structure/B1507744.png)
Trans-4-(cyclopropylmethoxy)cyclohexanamine
Overview
Description
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a cyclohexanamine derivative . It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .
Synthesis Analysis
The synthesis of Trans-4-(cyclopropylmethoxy)cyclohexanamine involves the use of hydrazine hydrate monohydrate in ethanol at 70℃ . The reaction was judged complete by LCMS. Upon cooling, Et20 was added, and the reaction was stirred at room temperature for 1h .Physical And Chemical Properties Analysis
Trans-4-(cyclopropylmethoxy)cyclohexanamine has a number of physical and chemical properties. It has a molecular weight of 169.26 and a molecular formula of C10H19NO . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.47 cm/s .Scientific Research Applications
Analytical Profiles and Biological Matrix Determination : A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, which are advertised as "research chemicals". They developed and validated an analytical method using liquid chromatography and mass spectrometry for determining these compounds in biological matrices like blood, urine, and vitreous humor. This research is significant in understanding the analytical profiles and detection methods of substances like Trans-4-(cyclopropylmethoxy)cyclohexanamine in various biological samples (De Paoli et al., 2013).
Crystal Structure Analysis in Platinum Complexes : Research by Silverman et al. (2002) explored the crystal structure of a platinum complex, which included a cyclohexylamine component. This study provides insights into how these complexes bind to DNA and potentially distort the DNA duplex. Such research is pivotal in understanding the applications of cyclohexylamine derivatives in cancer treatment and drug development (Silverman et al., 2002).
Multigram Synthesis : A study by Yarmolchuk et al. (2012) demonstrated an efficient and safe method for synthesizing trans-2-(Trifluoromethyl)cyclopropylamine on a multigram scale. This research provides valuable information on large-scale synthesis methodologies, crucial for pharmaceutical and chemical industries (Yarmolchuk et al., 2012).
Metabolism in Humans and Animals : Renwick and Williams (1972) studied the metabolism of cyclohexylamine in humans and animals. Their findings contribute to understanding how such compounds are metabolized in different species, which is essential for drug safety and pharmacokinetics (Renwick & Williams, 1972).
Osteotropic Diam(m)ineplatinum(II) Complexes : Galanski et al. (2003) synthesized osteotropic platinum(II) complexes, using cyclohexylamine derivatives. Their research aimed at targeted drug delivery for cancer treatment, highlighting the potential therapeutic applications of cyclohexylamine derivatives (Galanski et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVFYUZDFOHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734471 | |
Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(cyclopropylmethoxy)cyclohexanamine | |
CAS RN |
919799-80-7 | |
Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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